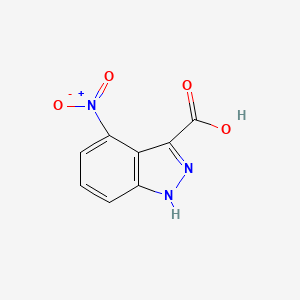

4-nitro-1H-indazole-3-carboxylic acid

Description

Contextualization within Modern Indazole Chemistry and Nitro-Heterocycles

Indazoles, bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are a class of compounds with significant pharmacological importance. nih.gov They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable. nih.gov The indazole core is a key pharmacophore in numerous approved drugs, including the anti-cancer agents axitinib, linifanib, niraparib, and pazopanib. nih.gov The versatility of the indazole scaffold allows for diverse substitutions, leading to a wide range of biological activities, such as anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. nih.govnih.gov

The introduction of a nitro group onto a heterocyclic ring, creating a nitro-heterocycle, can significantly modulate the compound's physicochemical and biological properties. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity, polarity, and potential for hydrogen bonding. ontosight.ai In the context of medicinal chemistry, nitro-substituted heterocycles have been investigated for various therapeutic applications. For example, nitroindazoles have been explored for their potential as antiparasitic agents. nih.gov The presence of the nitro group in 4-nitro-1H-indazole-3-carboxylic acid, therefore, places it at the intersection of two important areas of chemical research, suggesting a unique profile of reactivity and biological potential. Research into the addition of formaldehyde (B43269) to various nitro-1H-indazoles, including the 4-nitro derivative, has been conducted to understand the reaction mechanisms and to form N1-CH2OH derivatives. nih.govacs.org

Historical Development and Key Milestones in Indazole-3-carboxylic Acid Research

Research into indazole-3-carboxylic acids has a long history, with various synthetic methods developed over time. One of the traditional methods for preparing indazole-3-carboxylic acid involves the hydrolysis of isatin, followed by conversion to a diazonium salt, reduction to an aryl hydrazine (B178648), and subsequent cyclization under acidic conditions. google.com More recent and scalable methods have been developed to avoid the use of diazonium intermediates. A notable advancement is a three-step synthesis starting from commercially available phenylhydrazine (B124118) and benzaldehyde. google.com

The esterification of indazole-3-carboxylic acid to its methyl ester is a common step in the synthesis of more complex derivatives. jocpr.com This ester can then be reacted with hydrazine hydrate (B1144303) to form indazole-3-carboxylic acid hydrazide, a key intermediate for the synthesis of various amide derivatives. jocpr.com The synthesis of 1H-indazole-3-carboxamides, for instance, has been achieved by coupling 1H-indazole-3-carboxylic acid with various amines. researchgate.net These historical and ongoing developments in the synthesis of the parent indazole-3-carboxylic acid and its simple derivatives have paved the way for the investigation of more complex analogues like this compound.

Rationale for the Specific Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors rooted in the established biological significance of the indazole-3-carboxamide scaffold and the electronic influence of the nitro group.

Established Bioactivity of the Indazole-3-carboxamide Core: The indazole-3-carboxamide structure is a known pharmacophore with demonstrated activity as a potent blocker of calcium-release activated calcium (CRAC) channels. nih.gov These channels are crucial for mast cell activation, and their inhibition can modulate inflammatory responses. The specific regiochemistry of the 3-carboxamide is critical for this activity. nih.gov Therefore, synthesizing and testing derivatives like this compound and its amides is a logical step in exploring new immune-modulating agents. nih.gov

Modulation of Electronic Properties: The introduction of a nitro group at the 4-position of the indazole ring is expected to significantly alter the electronic properties of the molecule. As a strong electron-withdrawing group, the nitro substituent can impact the acidity of the carboxylic acid, the reactivity of the indazole ring, and the binding interactions with biological targets. ontosight.ai This modulation can lead to enhanced potency or altered selectivity for specific biological targets.

Potential as a Synthetic Intermediate: this compound serves as a valuable intermediate for the synthesis of a variety of other indazole derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized, allowing for the creation of a library of compounds for biological screening.

Overview of Current Research Trajectories and Future Directions in Chemical Synthesis and Characterization

Future directions in the chemical synthesis and characterization of this compound and related compounds are likely to involve:

Development of Novel Synthetic Routes: The exploration of new catalytic systems and reaction conditions to synthesize this compound with higher yields and purity. This includes the use of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve scalability.

In-depth Spectroscopic and Crystallographic Analysis: Detailed characterization of this compound and its derivatives using advanced techniques like multi-nuclear NMR spectroscopy and X-ray crystallography is crucial for understanding their structure and properties. nih.govacs.org

Exploration of Biological Activity: Screening this compound and its derivatives for a wide range of biological activities, building upon the known therapeutic potential of the indazole scaffold. This includes investigating their potential as kinase inhibitors, anti-inflammatory agents, and antiparasitic drugs. nih.govnih.govnih.gov

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), to predict the reactivity, spectroscopic properties, and biological activity of new indazole derivatives, thereby guiding synthetic efforts. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of Indazole-3-carboxylic acid

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Melting Point | 266-270 °C (decomposes) |

| Appearance | Beige powder |

| CAS Number | 4498-67-3 |

Source: sigmaaldrich.com

Table 2: Related Nitro-Indazole and Pyrazole Carboxylic Acids

| Compound Name | Molecular Formula | PubChem CID |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | C₄H₃N₃O₄ | 219739 |

| 5-Nitro-1H-indazole-3-carboxylic acid | C₈H₅N₃O₄ | - |

Source: nih.govlead-sciences.com

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-6-4(9-10-7)2-1-3-5(6)11(14)15/h1-3H,(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGNCWRLCOJHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Studies of 4 Nitro 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the resulting molecular properties that govern the compound's reactivity and interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates higher chemical reactivity and lower stability, a feature of a "soft" molecule.

For heterocyclic compounds like indazole derivatives, DFT calculations are commonly used to determine these orbital energies. For a related imidazole (B134444) derivative, DFT calculations with the B3LYP functional and a 6-311++G basis set determined the HOMO and LUMO energies, resulting in an energy gap of 4.4871 eV. irjweb.com This value suggests a significant degree of stability but also indicates the potential for charge transfer within the molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further quantitative measures of chemical behavior. These indices, derived from Koopman's theorem, include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Table 1: Representative Reactivity Descriptors Calculated from Frontier Orbital Energies Data is representative of calculations on similar nitro-heterocyclic compounds.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a stable system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. |

The presence of the electron-withdrawing nitro (-NO₂) group and the carboxylic acid (-COOH) group on the indazole ring is expected to lower the LUMO energy significantly, making the molecule a better electron acceptor. This would also influence the HOMO-LUMO gap and the associated reactivity indices, suggesting a high degree of reactivity at specific sites.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. Intermediate potential values are shown in shades of green and yellow.

For nitro-containing aromatic compounds, the MEP surface consistently shows a strong negative potential around the oxygen atoms of the nitro group due to their high electronegativity. nih.gov This makes the nitro group a primary site for intermolecular interactions, such as hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid group and the N-H proton of the indazole ring are expected to be in regions of high positive potential, highlighting their acidic nature.

Conformational Analysis and Tautomerism Investigations (e.g., 1H vs. 2H tautomerism)

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is a crucial aspect of their chemistry, as it can significantly influence their reactivity and biological activity. evitachem.com

Computational studies are essential for determining the energetic favorability of each tautomer. For the parent indazole molecule, quantum chemical calculations at the MP2/6-31G** level have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This preference is generally attributed to the benzenoid character of the 1H form, which is thermodynamically favored over the quinonoid structure of the 2H form. researchgate.net

However, the presence of substituents can alter this energy balance. mdpi.com For 4-nitro-1H-indazole-3-carboxylic acid, computational methods like DFT (e.g., at the B3LYP/6-31G** level) can be employed to optimize the geometry of both the 1H- and 2H-tautomers and calculate their relative energies. mdpi.com The electron-withdrawing nitro group at the 4-position is expected to influence the electron density of the entire ring system, which could modify the relative stability. Furthermore, the potential for intramolecular hydrogen bonding, for instance between the carboxylic acid group at C3 and the nitrogen at N2 in the 1H tautomer, or between the N-H at N2 and the nitro group in the 2H tautomer, could play a significant role. Studies on other substituted indazoles have shown that both intra- and intermolecular hydrogen bonds can stabilize the otherwise less favored 2H tautomer. nih.gov

Table 2: Calculated Relative Stabilities of Indazole Tautomers Data based on computational studies of parent and substituted indazoles.

| Tautomer | Computational Method | Relative Energy (kJ·mol⁻¹) | Stability Order |

| 1H-Indazole | MP2/6-31G | 0 (Reference) | 1st |

| 2H-Indazole | MP2/6-31G | +15 | 2nd |

| Substituted 1H-Indazole | B3LYP/6-31G | Varies with substituent | Typically more stable |

| Substituted 2H-Indazole | B3LYP/6-31G | Varies with substituent | Can be stabilized by H-bonding |

These computational investigations provide fundamental insights into which tautomeric form is likely to predominate in different environments, a critical factor for predicting reaction outcomes and molecular recognition patterns.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a reaction, providing insights into its feasibility, rate, and selectivity.

The synthesis of this compound involves several key transformations, including the formation of the indazole ring and the nitration of the benzene (B151609) ring. Elucidating the mechanisms of these steps requires the characterization of their respective transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and thus the rate of the reaction.

While a specific computational study on the synthesis of this compound is not available, mechanisms for analogous reactions have been modeled. For example, the regioselective nitration of N-Boc indole (B1671886) has been studied using DFT calculations (PCM/B3LYP-D3BJ/6-31G(d)). nih.gov This study proposed a mechanism where trifluoroacetyl nitrate, formed in situ, acts as the nitrating agent. The calculations identified a four-membered ring transition state through which the nitro group is transferred to the indole ring. nih.gov A similar pathway could be hypothesized for the nitration of an indazole-3-carboxylic acid precursor. Computational characterization of such a TS would involve confirming it has a single imaginary frequency corresponding to the bond-forming/bond-breaking process of the nitration.

Another key step is the cyclization to form the indazole ring, often from a 2-aminophenylacetic acid derivative. semanticscholar.org Computational modeling could be used to compare different possible cyclization pathways, determining the activation energies for each and predicting the most likely route for the formation of the indazole-3-carboxylic acid core.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome by stabilizing or destabilizing reactants, products, and transition states. rsc.org Computational chemistry can account for these effects using various solvent models. The most common are implicit models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com

For reactions involving polar or charged species, such as the synthesis of this compound, solvent effects are particularly important. The stabilization of a polar transition state by a polar solvent can significantly lower the activation energy and accelerate the reaction. A computational study on a cycloaddition reaction involving a nitro-substituted compound used PCM calculations to show that increasing solvent polarity can influence the energetics of the transition state. mdpi.com

In the case of tautomerism, the solvent can also play a decisive role. The relative stability of the 1H- and 2H-tautomers of indazole can be different in the gas phase versus in a polar solvent. Calculations have shown that water can slightly increase the energy difference between the 1H and 2H tautomers of parent indazole compared to the gas phase. nih.govresearchgate.net For this compound, specific solute-solvent interactions, such as hydrogen bonding with protic solvents, could preferentially stabilize one tautomer over another, an effect that can be modeled computationally to predict the equilibrium in solution.

Reactivity and Derivatization Chemistry of 4 Nitro 1h Indazole 3 Carboxylic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 3-position is a primary site for derivatization, enabling the synthesis of various esters, amides, and other related compounds.

The carboxylic acid group of indazole-3-carboxylic acids readily undergoes esterification and amidation, which are fundamental reactions for creating extensive libraries of derivatives.

Esterification: The conversion of 1H-indazole-3-carboxylic acid derivatives to their corresponding esters is typically achieved through acid-catalyzed reactions. For instance, refluxing the carboxylic acid in an alcohol, such as methanol (B129727) or ethanol, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), yields the respective methyl or ethyl ester. jocpr.comsemanticscholar.org This classic Fischer esterification method is a common and effective strategy for producing these derivatives. masterorganicchemistry.com

Amidation: The synthesis of 1H-indazole-3-carboxamides is a widely employed transformation. Standard peptide coupling conditions are effective for this purpose. The carboxylic acid can be activated in situ and then reacted with a primary or secondary amine. derpharmachemica.com Common coupling agents include O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). jocpr.com Another established method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) with triethylamine (B128534) (TEA) as the base. derpharmachemica.com These methods facilitate the formation of a stable amide bond between the indazole scaffold and various amine-containing fragments. derpharmachemica.comresearchgate.net

The table below summarizes typical conditions for these transformations, which are generally applicable to the 4-nitro substituted parent compound.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol), cat. H₂SO₄, reflux | Methyl Ester |

| Amidation | Amine, HATU, DIPEA, DMF, room temp. | Carboxamide |

| Amidation | Amine, EDC·HCl, HOBt, TEA, DMF, room temp. | Carboxamide |

This interactive table provides examples of common synthetic routes for the esterification and amidation of indazole-3-carboxylic acids.

Decarboxylation, the removal of the carboxylic acid group, of 1-arylindazole-3-carboxylic acids can be induced thermally. Heating these compounds in a high-boiling solvent like quinoline (B57606) typically leads to the formation of the corresponding 1-arylindazole. researchgate.net However, this reaction can be complicated by a competing pathway involving the fission of the heterocyclic ring. researchgate.net

The presence of electron-withdrawing groups on the 1-aryl substituent, such as a nitro or chloro group, significantly promotes this ring-opening side reaction. researchgate.net This process results in the formation of an isomeric N-arylanthranilonitrile. Ring fission can also occur, albeit to a lesser extent, when the solid acid is heated above its melting point without a solvent. researchgate.net This reactivity highlights the influence of substituents on the stability of the indazole ring under decarboxylation conditions. For 4-nitro-1H-indazole-3-carboxylic acid, the strong electron-withdrawing nature of the nitro group on the indazole ring itself would be expected to influence the stability and reaction pathway during decarboxylation.

Chemical Modifications of the Nitro Group

The nitro group at the 4-position is a key functional handle that can be chemically modified, most notably through reduction to an amino group, or can participate in more complex cyclization reactions.

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a carboxylic acid, is a crucial transformation in organic synthesis. niscpr.res.in A variety of reagents have been developed to achieve this conversion with high chemoselectivity. niscpr.res.inscispace.com

Common methods for this transformation avoid the harsh conditions of catalytic hydrogenation that might affect other parts of the molecule. scispace.com Reagent systems such as hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively and rapidly reduce aromatic nitro groups to their corresponding amines at room temperature. niscpr.res.inresearchgate.net This method is effective even in the presence of sensitive groups like carboxylic acids and halogens. niscpr.res.inresearchgate.net Other metal-based systems have also been successfully employed for this purpose. scispace.com The resulting 4-amino-1H-indazole-3-carboxylic acid is a valuable intermediate for further functionalization, particularly for the synthesis of fused heterocyclic systems or for introducing new substituents via diazotization reactions.

The table below details reagents used for the selective reduction of nitroarenes.

| Reagent System | Key Features |

| Hydrazine glyoxylate / Zn or Mg | Rapid, selective reduction at room temperature; tolerates carboxylic acids and halogens. niscpr.res.inresearchgate.net |

| Co₂(CO)₈ / H₂O | Selectively reduces nitro groups in the presence of carbonyls and halides. scispace.com |

| NaBH₄ / Ni(PPh₃)₄ | A system developed to enhance the reducing power of sodium borohydride (B1222165) for nitro groups. jsynthchem.com |

This interactive table summarizes various reagent systems for the chemoselective reduction of aromatic nitro groups.

The nitro group can serve as a precursor to reactive intermediates that participate in annulation (ring-forming) reactions. For example, the reduction of a nitro group to a nitroso intermediate is a key step in the Davis-Beirut reaction, which is used for constructing 2H-indazoles. nih.gov In a biocatalytic context, nitroreductases can convert 2-nitrobenzylamine derivatives into reactive nitrosobenzylamine intermediates, which then spontaneously cyclize to form indazoles. researchgate.netrug.nl

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The electronic nature of the indazole ring in this compound is significantly influenced by both the electron-withdrawing nitro and carboxylic acid groups. The nitro group, in particular, deactivates the benzene (B151609) portion of the ring system towards electrophilic aromatic substitution. evitachem.com Electrophilic attack, if it occurs, would be directed to the positions least deactivated by the nitro group.

Conversely, the strong electron-withdrawing character of the nitro group activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov In related nitro-substituted indazole and benzisoxazole systems, nucleophilic substitution has been observed where a good leaving group at a position activated by a nitro group is displaced. researchgate.net For example, in 4,6-dinitro-3-R-benzo[d]isoxazoles, the nitro group at position 4 is regiospecifically substituted by various nucleophiles. researchgate.net This suggests that if a suitable leaving group were present on the ring of this compound, it could potentially be displaced by a nucleophile. The positions ortho and para to the nitro group (positions 5 and 7) are the most activated towards such reactions.

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the indazole nucleus for further functionalization. researchgate.nettezu.ernet.in The presence of the nitro group and the potential for halogenation of the indazole ring provide handles for introducing a variety of substituents via reactions like the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a highly effective method for forming C-C bonds and has been used to synthesize a range of indazole derivatives. rsc.org While direct coupling at the nitro position of nitroarenes has been developed using specific catalyst systems like Pd/BrettPhos, a more common strategy for indazoles involves the introduction of a halogen atom onto the ring, which then serves as the coupling site. nih.gov

For instance, 4-substituted-1H-indazoles, which can be derived from 4-nitroindazole, undergo regioselective bromination at the C7 position. nih.gov The resulting 7-bromo-4-substituted-1H-indazoles are then effective substrates for Suzuki-Miyaura cross-coupling. This reaction has been successfully performed with a variety of aryl boronic acids, affording C7-arylated NH-indazole derivatives in moderate to excellent yields. nih.gov The reaction conditions are typically optimized by screening different palladium catalysts, bases, and solvents. nih.gov Successful couplings have been achieved using catalysts like PdCl2(PPh3)2 with bases such as K2CO3. nih.gov

Similarly, the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is employed to introduce alkynyl substituents onto the indazole core. researchgate.net This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, expands the diversity of accessible indazole derivatives. Sequential cross-coupling strategies, such as a Sonogashira reaction followed by a Suzuki-Miyaura reaction on a di-halogenated indazole, allow for the controlled and differential functionalization of the heterocyclic core, leading to highly substituted and complex molecules. thieme-connect.deresearchgate.net

The functionalization is not limited to the benzene portion of the indazole. The C3 position can also be functionalized. For example, 3-iodoindazoles readily participate in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl boronic acids using catalysts like Pd(PPh3)4. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Indazole Scaffolds

| Reaction Type | Indazole Substrate | Coupling Partner | Key Reagents/Catalyst | Position Functionalized | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl2(PPh3)2, K2CO3 | C7 | nih.gov |

| Suzuki-Miyaura | 3-Iodo-1H-indazole | Aryl/Heteroaryl boronic acid | Pd(PPh3)4, NaHCO3 | C3 | researchgate.net |

| Sonogashira | 5-Bromo-3-iodo-1H-indazole | Terminal alkyne | Pd(PPh3)4, CuI, Et3N | C3 (selectively) | thieme-connect.de |

| Suzuki-Miyaura (Sequential) | 5-Bromo-3-alkynyl-1H-indazole | Areneboronic acid | Pd(PPh3)4, Na2CO3 | C5 | thieme-connect.de |

Formation of Novel Indazole-Based Scaffolds and Heterocyclic Systems

The carboxylic acid group at the C3 position of this compound is a key functional handle for constructing novel molecular scaffolds. It readily undergoes typical carboxylic acid reactions, such as esterification and amidation, to generate a wide array of derivatives. jocpr.comsemanticscholar.org

Amide coupling is a particularly fruitful strategy. By reacting the carboxylic acid with various primary or secondary amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a library of indazole-3-carboxamides can be synthesized. jocpr.comderpharmachemica.com This approach has been used to generate compounds with diverse substituents, including substituted aryl and aliphatic amines. researchgate.net Furthermore, the carboxylic acid can be converted to an acid hydrazide, which can then be coupled with other carboxylic acids to form novel N'-acyl-1H-indazole-3-carbohydrazide derivatives. jocpr.com

Beyond simple derivatization, the indazole core can undergo more profound transformations. The decarboxylation of 1-arylindazole-3-carboxylic acids, particularly when the 1-aryl substituent bears a strong electron-withdrawing group like a nitro group, can lead to a fascinating ring-opening reaction. researchgate.net When heated in a high-boiling solvent such as quinoline, these compounds can undergo fission of the pyrazole (B372694) ring to yield isomeric N-arylanthranilonitriles, representing a transformation from one heterocyclic system to another. researchgate.net This reactivity highlights the influence of substituents on the stability and reaction pathways of the indazole ring.

The combination of derivatization at the C3-carboxylic acid and functionalization at other positions through cross-coupling reactions provides a powerful strategy for building complex, polyfunctional indazole-based scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Nitro 1h Indazole 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives, particularly for differentiating between N-1 and N-2 substituted isomers. The electronic environment of each nucleus is highly sensitive to the position of substituents on the indazole core, leading to distinct chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information for assigning the structure of substituted indazoles. In the case of 4-nitro-1H-indazole-3-carboxylic acid, the protons on the benzene (B151609) ring (H-5, H-6, and H-7) and the N-H proton of the indazole ring exhibit characteristic chemical shifts. The introduction of the nitro group at the 4-position and the carboxylic acid at the 3-position significantly influences the electron density of the aromatic system, leading to predictable deshielding or shielding effects on the neighboring protons. For instance, the proton adjacent to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing nature of the NO₂ group. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative for structural assignment. The chemical shifts of the carbon atoms in the indazole ring system are characteristic of their position relative to the substituents. The carbon atom bearing the nitro group (C-4) and the carbon with the carboxylic acid group (C-3) will have distinct chemical shifts. The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-185 ppm. Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method at the Density Functional Theory (DFT) level, are often employed to support the experimental assignment of ¹³C NMR spectra, especially for complex derivatives.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for the unambiguous assignment of all proton and carbon signals.

COSY experiments establish correlations between scalar-coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC spectra correlate protons directly attached to carbon atoms, allowing for the straightforward assignment of protonated carbons.

These combined NMR techniques provide a comprehensive picture of the molecular structure of this compound and are essential for differentiating it from its isomers.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indazoles in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | 7.8 - 8.2 | 120.0 - 125.0 |

| H-6 | 7.4 - 7.8 | 125.0 - 130.0 |

| H-7 | 7.2 - 7.6 | 110.0 - 115.0 |

| N-H | 13.0 - 14.0 | - |

| COOH | >12.0 | 160.0 - 170.0 |

| C-3 | - | 135.0 - 145.0 |

| C-4 | - | 140.0 - 150.0 |

| C-3a | - | 120.0 - 125.0 |

| C-7a | - | 138.0 - 142.0 |

Note: The chemical shift ranges are approximate and can vary based on the specific substitution pattern and solvent used. The data is illustrative and based on typical values for related indazole derivatives.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₅N₃O₄), the experimentally determined exact mass should match the theoretically calculated mass with a very low margin of error (typically <5 ppm). This confirms the elemental composition and rules out other potential molecular formulas.

Fragmentation Pattern Analysis: In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization conditions, the molecule can break apart in a predictable manner, and the resulting fragment ions are detected. The fragmentation of this compound is expected to show characteristic losses of small neutral molecules. Common fragmentation pathways for related nitroaromatic and carboxylic acid-containing compounds include:

Loss of H₂O (18 Da): This can occur from the carboxylic acid group.

Loss of NO (30 Da) and NO₂ (46 Da): These are characteristic losses from the nitro group.

Loss of COOH (45 Da) or CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

Cleavage of the indazole ring: This can lead to a variety of smaller fragment ions.

By analyzing the masses of these fragment ions, the presence and connectivity of the functional groups can be confirmed. Tandem mass spectrometry (MS/MS) experiments can be used to further probe the fragmentation pathways by isolating a specific ion and inducing further fragmentation.

Interactive Data Table: Expected HRMS Data and Major Fragmentation Peaks for C₈H₅N₃O₄

| Species | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 208.0302 | (To be determined) | Protonated molecular ion |

| [M-H₂O+H]⁺ | 190.0196 | (To be determined) | Loss of water |

| [M-NO₂+H]⁺ | 162.0451 | (To be determined) | Loss of nitro group |

| [M-COOH+H]⁺ | 163.0399 | (To be determined) | Loss of carboxyl group |

| [M-CO₂+H]⁺ | 164.0454 | (To be determined) | Loss of carbon dioxide |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

The crystal structure would also definitively establish the tautomeric form present in the solid state (i.e., 1H- or 2H-indazole).

Interactive Data Table: Representative Crystallographic Data for a Related Nitro-Indazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 110 |

| Z | 4 |

| Hydrogen Bond Interactions | O-H···N, C-H···O |

Note: This data is illustrative and based on a representative structure of a related nitro-indazole derivative. The actual crystallographic data for this compound may differ.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H stretch: The N-H stretching vibration of the indazole ring typically appears in the range of 3100-3500 cm⁻¹.

C=O stretch: A strong absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

N-O stretches (asymmetric and symmetric): The nitro group exhibits two characteristic strong absorption bands, an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.

C=C and C=N stretches: Vibrations of the aromatic and pyrazole (B372694) rings will appear in the 1400-1600 cm⁻¹ region.

By comparing the experimental spectrum with databases of known compounds and with theoretical calculations, the presence of these functional groups can be confirmed, providing further evidence for the proposed structure.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Indazole | N-H stretch | 3100 - 3500 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Aromatic/Indazole | C=C/C=N stretch | 1400 - 1600 | Medium to Strong |

| Nitro Group | Asymmetric N-O stretch | 1500 - 1570 | Strong |

| Nitro Group | Symmetric N-O stretch | 1300 - 1370 | Strong |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, chiroptical spectroscopy becomes a critical tool for the characterization of its chiral derivatives. If a chiral center is introduced into a derivative, for example, by substitution with a chiral side chain, the resulting enantiomers will interact differently with circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and negative bands (Cotton effects) that are unique to its absolute configuration. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric purity of a sample.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of electronic CD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed stereochemical information about the entire molecule and can be used in conjunction with quantum chemical calculations to determine the absolute configuration of chiral derivatives.

The application of these chiroptical techniques would be essential for the development and characterization of any enantiomerically pure drugs or materials based on a chiral this compound scaffold.

Mechanistic Investigations of Chemical Processes Involving 4 Nitro 1h Indazole 3 Carboxylic Acid

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data for transformations specifically involving 4-nitro-1H-indazole-3-carboxylic acid are not extensively documented in the available literature. However, insights can be drawn from studies on related nitroaromatic compounds. For instance, the hydrolysis of certain nitroalkyl esters has been shown to follow first-order kinetics. researchgate.net The presence of a nitro group, being a strong electron-withdrawing group, can significantly influence reaction rates. In the case of the addition of 4-nitro-1H-indazole to formaldehyde (B43269), it has been noted that nitro substituents increase the compound's sensitivity to hydrolysis, leading to an increased reverse reaction rate due to the enhanced stability of the leaving group. acs.org

Furthermore, studies on the decarboxylation of a structurally similar compound, 6-nitrobenzisoxazole-3-carboxylate, have revealed a profound solvent effect on the reaction kinetics, with reaction rates spanning eight orders of magnitude when moving from protic to dipolar aprotic solvents. codessa-pro.com This suggests that the decarboxylation of this compound, a potential transformation, would also be highly sensitive to the solvent environment.

A study on the solid-state stability of a related (1H-indazol-1-yl)methanol derivative, which included a 4-nitro substituted version, estimated a half-life of approximately 50 to 55 years, indicating considerable stability in the solid form. acs.org While this provides a general indication of the stability of the nitroindazole core, specific thermodynamic parameters such as enthalpy and entropy of reaction for this compound transformations require further investigation.

Role of this compound in Catalytic Systems

The direct role of this compound in catalytic systems is not well-established in the reviewed literature. While the broader class of indazole derivatives has been a subject of interest in the development of catalysts and as ligands in catalytic processes, specific applications of the 4-nitro-3-carboxylic acid derivative are not prominent. nih.gov

Research on related compounds suggests potential avenues for investigation. For example, the photocatalytic degradation of other nitroaromatic compounds like 4-nitrophenol (B140041) has been extensively studied using various nanocatalysts. frontiersin.org This raises the possibility of this compound acting as a substrate in such catalytic degradation processes. However, there is no current evidence to suggest it functions as a catalyst itself. The functional groups present, a carboxylic acid and a nitro group on an indazole scaffold, could potentially coordinate with metal centers, suggesting a possible, though unexplored, role as a ligand in homogeneous catalysis.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations. For processes involving this compound, intermediates can be inferred from studies of its synthesis and the reactions of analogous compounds.

The synthesis of 1H-indazole-3-carboxylic acids can proceed from the corresponding 2-nitrophenylacetic acid derivatives. semanticscholar.org This pathway would involve the reduction of the nitro group to an amino group, followed by diazotization and cyclization, suggesting the formation of amino and diazonium salt intermediates. Another synthetic route to the indazole-3-carboxaldehyde precursor involves the nitrosation of indoles. This reaction is proposed to proceed through a multistep pathway involving an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to form the indazole ring. researchgate.netrsc.org Under certain acidic conditions, an N-nitrosoaniline intermediate can also be formed, which may lead to side products. researchgate.net

In the context of photochemical reactions, studies on α-carboxy-2-nitrobenzyl (CNB) "caged" compounds, which share the nitro and carboxylic acid functionalities, have identified the formation of a transient aci-nitro intermediate upon photolysis. This intermediate is key to the release of the protected molecule. nih.gov It is plausible that photochemical reactions of this compound could also involve similar transient species.

Furthermore, electrochemical studies on related nitroimidazole derivatives have demonstrated the formation of stable nitro radical anions upon one-electron reduction. researchgate.netuchile.cl These radical anions are key intermediates in the electrochemical reduction of these compounds.

Influence of Reaction Environment (e.g., solvent, pH) on Selectivity and Rate

The reaction environment, including the choice of solvent and the pH of the medium, is expected to have a significant impact on the selectivity and rate of chemical processes involving this compound.

Solvent Effects: As previously mentioned, the decarboxylation of the related 6-nitrobenzisoxazole-3-carboxylate exhibits a dramatic dependence on the solvent, with an 8-order-of-magnitude rate increase from water to hexamethylphosphoramide. codessa-pro.com This highlights the critical role of solvent polarity and hydrogen-bonding ability in stabilizing the transition state of such reactions. It is reasonable to extrapolate that transformations of this compound would be similarly influenced.

pH Effects: The pH of the reaction medium can dictate the protonation state of both the indazole ring and the carboxylic acid group, thereby influencing reactivity. In the synthesis of the precursor 1H-indazole-3-carboxaldehydes from indoles via nitrosation, the pH is a critical parameter. Highly acidic conditions (pH < 1) can prevent the desired reaction and lead to the formation of side products through a dediazoniation pathway. researchgate.net

The reaction of 4-nitro-1H-indazole with formaldehyde also demonstrates pH-dependent product distribution. In an acidic aqueous medium (HCl), the reaction primarily yields the N1-substituted product, (4-nitro-1H-indazol-1-yl)methanol, along with a small amount of the N2-isomer. In contrast, under neutral conditions, the product distribution can differ. acs.orgnih.gov

For the carboxylic acid itself, the pH will determine the equilibrium between the protonated carboxylic acid and the carboxylate anion. This will affect its nucleophilicity, solubility, and interaction with other reactants. For instance, the dissolution kinetics of other carboxylic acids have been shown to be accurately predicted as a function of the bulk solution pH. semanticscholar.org

Electrochemical and Photochemical Reactivity Studies

Electrochemical Reactivity: While specific electrochemical data for this compound is scarce, studies on related nitroimidazole and nitroindazole derivatives provide valuable insights. The electrochemical reduction of these compounds is a prominent area of study, often investigated by cyclic voltammetry. The one-electron reduction of the nitro group typically leads to the formation of a nitro radical anion. researchgate.netuchile.clresearchgate.net The stability of this radical anion is highly dependent on the reaction medium. For instance, in protic media at alkaline pH, the nitro radical anion of 4-nitroimidazole (B12731) is stable on the cyclic voltammetry timescale. This radical anion can subsequently undergo a disproportionation reaction. researchgate.net The addition of species like tetrabutylammonium (B224687) ions can hinder the protonation of the nitro radical anion at the electrode surface, thereby enhancing its stability and allowing for better characterization. uchile.cl

Photochemical Reactivity: The photochemistry of nitroaromatic compounds is a rich field of study. The strong near-UV absorption of the nitro functional group makes these compounds susceptible to photochemical transformations. mdpi.com

Studies on the atmospheric photochemical oxidation of 4-nitroimidazole, a related heterocyclic compound, have shown that direct photolysis is a major degradation pathway. The atmospheric lifetime for this process was estimated to be approximately 391 minutes. The primary photochemical fragmentation pathway was found to be the elimination of the nitro group, leading to the loss of HONO and NO₂. mdpi.com

Furthermore, the photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds, which also possess a nitroaromatic and carboxylic acid moiety, reveals two competing pathways. One pathway involves a typical nitrobenzyl rearrangement to release a protected species via an aci-nitro intermediate. A second, competing pathway is the photodecarboxylation of the starting material. The prevalence of this decarboxylation pathway was found to be influenced by the buffer salts used in the solution. nih.gov This suggests that the photochemical behavior of this compound could be complex, potentially involving both nitro group chemistry and decarboxylation.

Exploration of 4 Nitro 1h Indazole 3 Carboxylic Acid in Advanced Chemical Applications Non Biological, Non Clinical

Supramolecular Chemistry and Self-Assembly (e.g., co-crystals, hydrogen-bonded networks)

There is no available crystallographic data for 4-nitro-1H-indazole-3-carboxylic acid in the scientific literature. The molecule contains functional groups capable of acting as hydrogen bond donors (the carboxylic acid -OH and the indazole N-H) and acceptors (the carboxylic acid C=O and the nitro -NO2 group), which are essential for forming supramolecular structures like co-crystals and hydrogen-bonded networks. Studies on analogous molecules, such as 4-nitropyrazole-3-carboxylic acid, have shown that the carboxylate and nitro groups are pivotal in creating extensive hydrogen-bond networks in the solid state. nih.gov However, no specific studies have been published detailing the self-assembly behavior of this compound.

Coordination Chemistry and Ligand Design for Metal Complexes (e.g., MOFs)

The application of this compound as a ligand in coordination chemistry has not been documented in published research. The molecule's indazole ring (specifically the pyrazolic nitrogen) and the carboxylate group provide potential coordination sites for metal ions, making it a candidate for designing metal complexes and metal-organic frameworks (MOFs). Research on other isomers, such as 1H-indazole-5-carboxylic acid and 1H-indazole-6-carboxylic acid, has demonstrated their utility in constructing photoluminescent coordination polymers. researchgate.netmdpi.com The electron-withdrawing nature of the nitro group at the 4-position would be expected to influence the electronic properties and coordination behavior of the ligand, but experimental validation of this is currently absent from the literature.

Precursors for Advanced Organic Materials (e.g., optoelectronic materials, polymers)

No studies have been identified that utilize this compound as a precursor or building block for advanced organic materials such as those with optoelectronic properties or for the synthesis of polymers. The indazole core is of interest in materials science, but research has focused on other derivatives.

Role in Chemo-Sensor Design and Analytical Probes (non-biological sensing)

The potential of this compound in the design of chemosensors or analytical probes for non-biological applications has not been explored in the available scientific literature. While some nitro-substituted heterocyclic carboxylic acids have been investigated as fluorescent sensors for detecting other nitroaromatic compounds, no such application has been reported for this specific indazole derivative. researchgate.net

Applications in Process Chemistry and Industrial Synthesis

While general synthetic routes for 1H-indazole-3-carboxylic acid and various derivatives are known, specific literature detailing the process chemistry or large-scale industrial synthesis of this compound is not available. jocpr.comgoogle.com The synthesis of the parent 4-nitro-1H-indazole from 2-methyl-3-nitroaniline (B147196) has been described, which could serve as a potential starting point for subsequent carboxylation at the 3-position. chemicalbook.com However, detailed process optimization, yield data on an industrial scale, and specific applications in industrial synthesis for this compound are not documented.

Future Research Directions and Interdisciplinary Prospects for 4 Nitro 1h Indazole 3 Carboxylic Acid

Unexplored Reactivity Pathways and Novel Chemical Transformations

The inherent functionalities of 4-nitro-1H-indazole-3-carboxylic acid offer a rich playground for discovering novel chemical reactions. While transformations of the indazole core are known, many pathways remain unexplored for this specific substitution pattern.

C-H Functionalization: Direct C-H activation and functionalization at positions 5, 6, and 7 of the benzene (B151609) ring would provide a direct route to poly-substituted indazoles, which are of high interest in pharmaceutical development. rsc.orgmdpi.com Exploring transition-metal-catalyzed methods, such as those employing rhodium or palladium, could yield novel derivatives that are otherwise difficult to synthesize. nih.gov

Transformations of the Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine, opening pathways to a wide array of derivatives. This amino group could be diazotized for further substitutions or used in coupling reactions to create complex heterocyclic systems. Furthermore, exploring partial reduction or reactions leading to nitroso or azoxy compounds could yield molecules with unique electronic and biological properties.

Decarboxylative Cross-Coupling: While the carboxylic acid group is typically used for amide bond formation, its potential in modern decarboxylative cross-coupling reactions is a significant area for future study. This would allow the direct installation of aryl, alkyl, or other fragments at the 3-position, bypassing the need for pre-functionalized coupling partners.

Domino and Multicomponent Reactions: Designing one-pot domino reactions that engage multiple functional groups of the molecule could lead to the rapid construction of complex molecular architectures. researchgate.net For instance, a reaction sequence could involve an initial transformation of the carboxylic acid, followed by a cyclization involving the nitro group or a C-H bond on the indazole ring.

Integration with Automation and High-Throughput Synthesis Methodologies

The demand for large libraries of diverse compounds for drug discovery and materials screening necessitates the integration of modern automation technologies. This compound is an ideal starting scaffold for such endeavors.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, reproducibility, and scalability over traditional batch methods. acs.orgelectronicsandbooks.commdpi.com Developing a flow-based process for the synthesis and subsequent derivatization of this compound could enable on-demand production of various analogues. nih.gov This is particularly advantageous for handling potentially hazardous nitrated compounds or exothermic reactions.

Automated Library Synthesis: Utilizing automated synthesis platforms, large libraries of derivatives can be generated by reacting the carboxylic acid with a diverse set of amines to form amides, or by functionalizing the N1-position. nih.gov High-throughput screening (HTS) campaigns could then rapidly evaluate these libraries for desired biological activities or material properties. nih.govnih.govacs.org

The following table illustrates a potential high-throughput synthesis plan starting from the title compound:

| Reaction Type | Reagent Class | Potential Products | Application |

| Amide Coupling | Diverse primary/secondary amines | Library of 3-carboxamides | Drug discovery, kinase inhibitors |

| N1-Alkylation | Various alkyl halides | Library of N1-substituted indazoles | Probing structure-activity relationships |

| Suzuki Coupling | Array of boronic acids (post-decarboxylation/halogenation) | Library of 3-aryl indazoles | Materials science, organic electronics |

Advancements in Computational Predictive Modeling for Chemical Behavior

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. buffalo.edu For this compound, computational modeling can offer deep insights into its behavior.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity of electrophilic or nucleophilic attacks on the indazole ring. researchgate.net This can help prioritize synthetic routes and identify conditions for desired transformations. DFT has been successfully used to study the properties of various indazole derivatives. nih.govresearchgate.netrsc.org

Property Simulation: Computational methods can predict a range of physicochemical properties, including electronic structure, HOMO-LUMO gaps, and molecular electrostatic potential. researchgate.net These predictions are crucial for understanding the molecule's potential in applications like organic electronics or as a ligand for metal complexes. Molecular dynamics (MD) simulations can further explore the conformational landscape and interactions with biological targets. researchgate.net

Designing Novel Molecules: By computationally modifying the structure of this compound (e.g., by adding different functional groups) and calculating the properties of these virtual compounds, researchers can design next-generation molecules with tailored electronic, optical, or binding characteristics before committing to their synthesis. researchgate.netnih.gov

Development of Novel Analytical and Characterization Techniques

The synthesis of novel derivatives of this compound will inevitably produce complex mixtures, including regioisomers, which require sophisticated analytical techniques for unambiguous characterization.

Advanced NMR Spectroscopy: The formation of N1 versus N2 substituted isomers is a common challenge in indazole chemistry. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), particularly 1H-15N HMBC, are decisive in elucidating the precise structure of these regioisomers. nih.govbohrium.comresearchgate.netdergipark.org.trresearchgate.net Future research will rely on the continued application and development of these methods to characterize increasingly complex indazole derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. researchgate.net Techniques like Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS) can be developed for the sensitive detection and quantification of nitroindazole derivatives in complex matrices, which is critical for metabolism or environmental studies. nih.govnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state. jyu.fimdpi.commdpi.com Systematically obtaining crystal structures of new derivatives will be crucial for understanding their three-dimensional conformation, intermolecular interactions (like hydrogen bonding), and packing arrangements, which are vital for rational drug design and materials engineering. researchgate.netgoogle.com

Design of Next-Generation Materials with Tailored Properties

The unique electronic and structural features of this compound make it a promising building block for a new generation of functional materials.

Energetic Materials: The high nitrogen content and the presence of a nitro group suggest that derivatives of this molecule could be investigated as high-energy-density materials (HEDMs). mdpi.com The stability of the aromatic indazole core combined with the energy-rich nitro group is a common feature in modern energetic compounds. researchgate.netcolostate.edu Computational screening of detonation performance and sensitivity for new derivatives could guide the synthesis of novel, safer, and more powerful energetic materials. nih.gov

Metal-Organic Frameworks (MOFs) and Polymers: The carboxylic acid and nitrogen atoms of the pyrazole (B372694) ring are excellent coordination sites for metal ions, making the molecule an ideal candidate as an organic linker for the construction of MOFs. researchgate.net These materials could have applications in gas storage, catalysis, or sensing. Additionally, the molecule could be chemically modified to serve as a monomer for the synthesis of functional polymers with unique thermal, optical, or electronic properties. scilit.comnih.govnsf.gov

Nonlinear Optical (NLO) Materials: The presence of an electron-donating indazole ring and a strong electron-withdrawing nitro group creates a "push-pull" system, which is a common design principle for molecules with NLO properties. Further functionalization to enhance this electronic asymmetry could lead to new materials for applications in optoelectronics and photonics.

Q & A

Q. What are the recommended synthetic routes for 4-nitro-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of 1H-indazole-3-carboxylic acid derivatives. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like regioisomers.

- Protection/Deprotection : Carboxylic acid groups may require protection (e.g., esterification) to prevent side reactions during nitration .

- Optimization : Adjust stoichiometry (e.g., 1.2 equiv HNO₃) and monitor reaction time (≤2 hours) to avoid over-nitration. Yields range from 40–65% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-UV/HRMS : Confirm purity (>95%) and molecular ion ([M-H]⁻ at m/z 221.02).

- NMR : Key signals include nitro-group protons (δ 8.5–9.0 ppm, aromatic region) and carboxylic acid (δ 12–13 ppm, broad) .

- FTIR : Validate functional groups (e.g., –NO₂ asymmetric stretch at ~1520 cm⁻¹, C=O at ~1700 cm⁻¹) .

Cross-reference with published spectral databases to resolve ambiguities .

Q. What are the primary pharmacological targets explored for nitroindazole derivatives, and how is activity assessed?

- Methodological Answer : Nitroindazoles are studied for:

- Enzyme Inhibition : Assess binding to kinases (e.g., PKA) via fluorescence polarization assays.

- Antimicrobial Activity : Use MIC assays against S. aureus or E. coli (typical range: 2–32 µg/mL) .

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C) quantify intracellular accumulation in cancer cell lines .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Structural Confounders : Compare regioisomers (e.g., 4-nitro vs. 6-nitro) using X-ray crystallography to confirm binding poses .

- Data Triangulation : Combine in vitro, in silico (docking studies), and in vivo data to validate mechanisms .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Stability challenges include hydrolysis and photodegradation. Mitigation strategies:

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved selectivity?

- Methodological Answer : Key SAR insights:

- Nitro Position : 4-nitro substitution enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.

- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazole or sulfonamide groups to modulate solubility and target engagement .

- Substituent Effects : Introduce methyl groups at C-1 to reduce metabolic deactivation .

Analytical and Data Integrity Considerations

Q. What advanced chromatographic methods are recommended for separating this compound from synthetic byproducts?

- Methodological Answer :

- HPLC : Use a C18 column with gradient elution (0.1% TFA in H₂O/ACN). Retention time ~8.2 minutes at 254 nm .

- UHPLC-MS/MS : Employ a HILIC column for polar impurities, with MRM transitions for quantification (e.g., 221→148) .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) between synthesized batches?

- Methodological Answer :

- Batch Comparison : Run parallel analyses under identical conditions (e.g., same solvent, temperature).

- Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., de-nitro derivatives).

- Collaborative Validation : Cross-check data with independent labs to rule out instrument calibration errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.